2-Benzyl-N-phenylsuccinimide
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Overview
Description
2-Benzyl-N-phenylsuccinimide is an organic compound with the molecular formula C17H15NO2. It is a derivative of succinimide, characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atom of the succinimide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-N-phenylsuccinimide typically involves the reaction of succinic anhydride with aniline to form an amidoacid intermediate. This intermediate is then cyclized to form the succinimide ring. The reaction conditions often involve the use of dehydrating agents such as acetic anhydride in an anhydrous solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-N-phenylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
2-Benzyl-N-phenylsuccinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-Benzyl-N-phenylsuccinimide involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-sensitive calcium channels, modulating their activity and affecting cellular processes such as neurotransmitter release and muscle contraction . This interaction can lead to various pharmacological effects, including anticonvulsant and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-N-phenylsuccinimide include:
- N-Phenylsuccinimide
- N-Benzylsuccinimide
- N-Phenethylsuccinimide
Uniqueness
This compound is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
55609-63-7 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-benzyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI Key |
RGGPNVTYTRJZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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